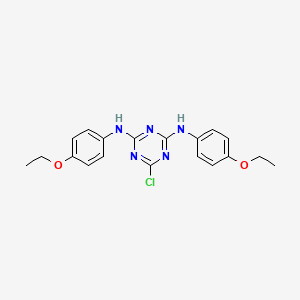

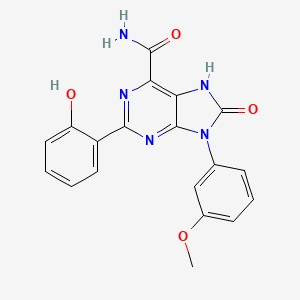

![molecular formula C21H25N5O4 B2867642 methyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 848736-49-2](/img/structure/B2867642.png)

methyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of purine, a biologically significant family of organic compounds. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycles in nature .

Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. It contains a purine core, which is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the purine core and the various substituents. For instance, the ethylphenyl and acetate groups could potentially undergo a variety of organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the acetate group could potentially affect its solubility .Scientific Research Applications

Synthesis and Biological Applications

Research into novel pyrazolopyrimidines derivatives has shown significant potential in anticancer and anti-inflammatory activities. A study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, demonstrating their cytotoxic effects against cancer cell lines and inhibition of 5-lipoxygenase, an enzyme involved in inflammation and asthma. This highlights the compound's relevance in developing new therapeutic agents (Rahmouni et al., 2016).

Advanced Synthetic Methods

The development of advanced synthetic methods for creating complex molecules is another key area of application. Yavari et al. (2002) and others have focused on catalyzed synthesis processes to generate derivatives of pyrimidine and related heterocycles efficiently. These synthetic advancements contribute to the broader chemical synthesis field by providing new methods to construct complex molecules with potential applications in various domains, including materials science and drug development (Yavari et al., 2002).

Antimicrobial Agents

Compounds related to the target molecule have been explored for their antimicrobial properties. Hossan et al. (2012) synthesized a series of pyrimidinone and oxazinone derivatives fused with thiophene rings, demonstrating significant antibacterial and antifungal activities. This research underscores the potential of such compounds in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Hossan et al., 2012).

Structural and Crystallographic Studies

Structural and crystallographic studies of related molecules provide insights into their molecular configurations and potential interactions with biological targets. For instance, Jagadeesan et al. (2013) conducted a detailed analysis of the crystal structure of a similar molecule, offering valuable information for the design of molecules with specific biological activities (Jagadeesan et al., 2013).

Mechanism of Action

Future Directions

properties

IUPAC Name |

methyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O4/c1-5-14-6-8-15(9-7-14)24-10-13(2)11-25-17-18(22-20(24)25)23(3)21(29)26(19(17)28)12-16(27)30-4/h6-9,13H,5,10-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMJMPJKSCRLBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethyl-1-[(2-methoxyphenyl)methyl]thiourea](/img/structure/B2867561.png)

![1-[(2-chlorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2867562.png)

![1-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2867564.png)

amino}acetamide](/img/structure/B2867567.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-bromobenzamide](/img/structure/B2867571.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-tosylbutanamide](/img/structure/B2867572.png)

![1-(3,5-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2867580.png)

![Tert-butyl 7-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2867582.png)